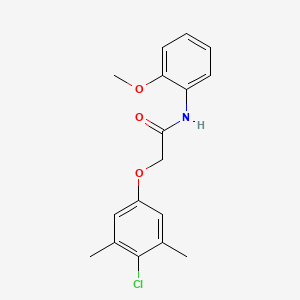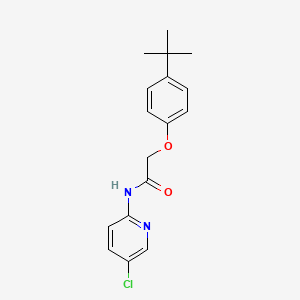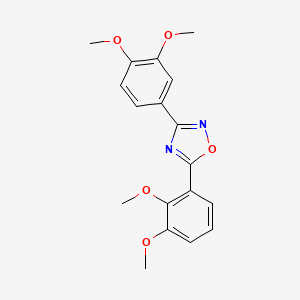
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in regulating cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic health. In
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and subsequent activation of the enzyme. Activated AMPK then phosphorylates downstream targets involved in various metabolic pathways, leading to the observed physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have numerous biochemical and physiological effects, most of which are mediated through AMPK activation. These effects include increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide does not activate other kinases or interfere with other signaling pathways. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is its potential for off-target effects, as it has been shown to activate other AMPK-related kinases in some studies. Additionally, the high cost of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide may limit its use in some experiments.
将来の方向性
There are numerous future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide and AMPK activation. One area of interest is the role of AMPK in cancer, as AMPK activation has been shown to have both pro- and anti-tumor effects depending on the context. Another area of interest is the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide in the treatment of metabolic diseases such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide.
合成法
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxyaniline with 4-chloro-3,5-dimethylphenol to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)aniline. This intermediate is then converted to the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, through a series of chemical reactions involving acetylation, bromination, and amination.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively studied in the field of metabolic research due to its ability to activate AMPK. AMPK activation has been shown to have numerous beneficial effects on metabolic health, including increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and improved insulin sensitivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been used in a variety of in vitro and in vivo studies to investigate the role of AMPK in various metabolic pathways and diseases.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(9-12(2)17(11)18)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQMUVDBQAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)

![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
